
4-(プロプ-2-イン-1-イル)ピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Prop-2-yn-1-yl)piperazin-2-one” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It has been the subject of extensive scientific research due to its diverse applications in various fields.
Synthesis Analysis
While specific synthesis methods for “4-(Prop-2-yn-1-yl)piperazin-2-one” were not found, related compounds have been synthesized through various methods. For example, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of “4-(Prop-2-yn-1-yl)piperazin-2-one” consists of a piperazine ring with a prop-2-yn-1-yl group at the 4-position and a carbonyl group at the 2-position .Physical and Chemical Properties Analysis
“4-(Prop-2-yn-1-yl)piperazin-2-one” is a chemical compound with a molecular weight of 138.17 . Additional physical and chemical properties were not found in the search results.科学的研究の応用
- 研究者らは、4-(プロプ-2-イン-1-イル)ピペラジン-2-オンを可視光誘起酸化ホルミル化反応に利用する可能性を探求してきました . この化合物は光増感剤として機能し、エネルギー移動と単電子移動経路を通じて一重項酸素 (1 O 2 ) とスーパーオキシドラジカル (O 2 ˙ − ) を生成します。これらの反応性種は反応において重要な役割を果たし、この化合物を合成化学において貴重な存在にしています。
- 4-(プロプ-2-イン-1-イル)ピペラジン-2-オン自体は顕著な抗真菌活性を示しませんが、そこから合成された誘導体が研究されています . 特に、9a や 9d などの化合物は、特定のカジダ菌株に対して殺菌活性を示します。これらの誘導体の作用機序を理解することは、新しい抗真菌薬の開発につながる可能性があります。
- 理論的研究では、銀イオン (Ag(I)) によって触媒される N-(3-(2-(4-メトキシベンゾイル)フェニル)プロプ-2-イン-1-イル)ベンゾアミドのカスケードベンゾ環化に焦点を当てています . この化合物は開環水酸化と二重ケトン化に関与し、1,5-ジケトン中間体の形成につながります。このような反応は、医薬品合成と天然物化学に影響を与えます。
- 4-(プロプ-2-イン-1-イル)ピペラジン-2-オンは、医薬品試験のための高品質な基準として役立ちます . この化合物の精密な特性評価は、医薬品開発および品質管理における正確な結果を保証します。
可視光誘起酸化ホルミル化
抗真菌活性
カスケードベンゾ環化反応
医薬品試験基準
生化学分析
Biochemical Properties
4-(Prop-2-yn-1-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein binding. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . The interaction with these enzymes involves the formation of a ternary complex, which inhibits their activity and prevents bacterial DNA replication. Additionally, 4-(Prop-2-yn-1-yl)piperazin-2-one has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 4-(Prop-2-yn-1-yl)piperazin-2-one on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts DNA replication, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(Prop-2-yn-1-yl)piperazin-2-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their catalytic activity . This binding is facilitated by the propynyl group, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to altered function and activity . These interactions result in the inhibition of DNA replication and transcription, ultimately causing cell death in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Prop-2-yn-1-yl)piperazin-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA replication and altered gene expression. These effects are more pronounced in in vitro studies, where the compound is directly applied to cells.
Dosage Effects in Animal Models
The effects of 4-(Prop-2-yn-1-yl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is observed .
Metabolic Pathways
4-(Prop-2-yn-1-yl)piperazin-2-one is involved in several metabolic pathways, primarily those related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 4-(Prop-2-yn-1-yl)piperazin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.
Subcellular Localization
The subcellular localization of 4-(Prop-2-yn-1-yl)piperazin-2-one is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, where it affects mitochondrial DNA replication and function. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper localization and activity.
特性
IUPAC Name |
4-prop-2-ynylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(10)6-9/h1H,3-6H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADQKTVQKKMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219606-29-7 |
Source


|
| Record name | 4-(prop-2-yn-1-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
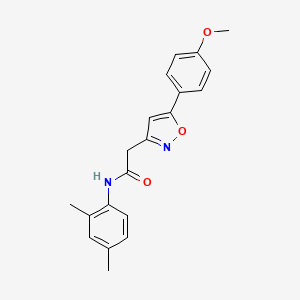
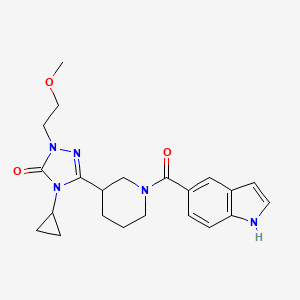
![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)
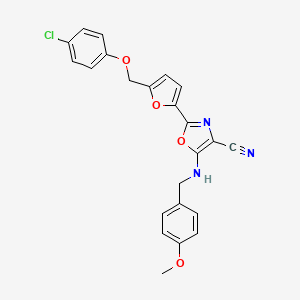
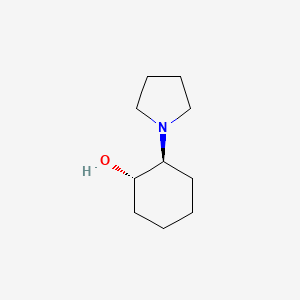
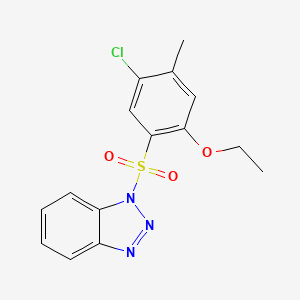
![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)
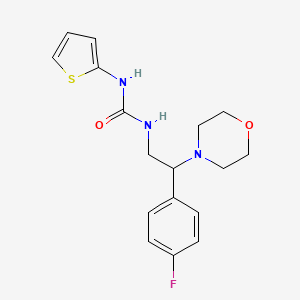
![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)
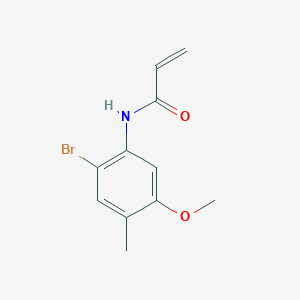
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)
![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)
